molecular formula C9H12N4O5 B14208581 N-(Isocyanoacetyl)glycylglycylglycine CAS No. 830358-95-7

N-(Isocyanoacetyl)glycylglycylglycine

Cat. No.: B14208581
CAS No.: 830358-95-7
M. Wt: 256.22 g/mol
InChI Key: XRWREJNQJVSIJH-UHFFFAOYSA-N
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Description

N-(Isocyanoacetyl)glycylglycylglycine is a synthetic compound that belongs to the class of peptides It is composed of glycine residues and an isocyanoacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Isocyanoacetyl)glycylglycylglycine typically involves the cyanoacetylation of amines. One common method is the reaction of glycine residues with isocyanoacetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids and other functional groups to form the desired peptide sequence. The process involves repeated cycles of deprotection and coupling reactions, followed by purification steps such as high-performance liquid chromatography (HPLC) to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-(Isocyanoacetyl)glycylglycylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Isocyanoacetyl)glycylglycylglycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Isocyanoacetyl)glycylglycylglycine involves its interaction with specific molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Isocyanoacetyl)glycylglycylglycine is unique due to the presence of the isocyanoacetyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

830358-95-7

Molecular Formula

C9H12N4O5

Molecular Weight

256.22 g/mol

IUPAC Name

2-[[2-[[2-[(2-isocyanoacetyl)amino]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C9H12N4O5/c1-10-2-6(14)11-3-7(15)12-4-8(16)13-5-9(17)18/h2-5H2,(H,11,14)(H,12,15)(H,13,16)(H,17,18)

InChI Key

XRWREJNQJVSIJH-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]CC(=O)NCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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